molecular formula C4H7ClN2SSe B14633324 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione CAS No. 54820-44-9

6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione

Cat. No.: B14633324
CAS No.: 54820-44-9
M. Wt: 229.60 g/mol
InChI Key: RPAWFPOEZNUYBH-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is a heterocyclic compound containing selenium, nitrogen, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione typically involves the chloromethylation of a precursor compound. One common method is the reaction of dimethoxymethane with chlorosulfonic acid in the presence of a catalyst such as zinc iodide. This reaction produces the chloromethyl derivative, which can then be further reacted to form the desired selenadiazinane-thione compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The selenium and sulfur atoms in the compound can participate in redox reactions.

    Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the selenium and sulfur atoms.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may have potential as a bioactive molecule, particularly in the development of new drugs or therapeutic agents.

    Medicine: Research into its pharmacological properties could lead to the discovery of new treatments for various diseases.

    Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is not well understood. it is likely that the compound interacts with specific molecular targets and pathways within cells. The presence of selenium, sulfur, and nitrogen atoms in the structure suggests that it could participate in redox reactions and interact with proteins or enzymes that contain thiol groups.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)uracil: A compound with a similar chloromethyl group but different heterocyclic structure.

    5-Chlorouracil: Another chlorinated heterocyclic compound with potential bioactivity.

    4,6-Dihydroxypyrimidine: A related compound with a different substitution pattern on the heterocyclic ring.

Uniqueness

6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is unique due to the presence of selenium in its structure, which is relatively rare in organic compounds

Properties

CAS No.

54820-44-9

Molecular Formula

C4H7ClN2SSe

Molecular Weight

229.60 g/mol

IUPAC Name

6-(chloromethyl)-1,2,4-selenadiazinane-3-thione

InChI

InChI=1S/C4H7ClN2SSe/c5-1-3-2-6-4(8)7-9-3/h3H,1-2H2,(H2,6,7,8)

InChI Key

RPAWFPOEZNUYBH-UHFFFAOYSA-N

Canonical SMILES

C1C([Se]NC(=S)N1)CCl

Origin of Product

United States

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